molecular formula C21H24N2O4S B4121942 1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide

1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide

Cat. No.: B4121942
M. Wt: 400.5 g/mol
InChI Key: NHWGKYCXTXALGU-UHFFFAOYSA-N
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Description

1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, sulfonyl groups, and amide functionalities, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfonyl chloride: This involves reacting 4-methylbenzenesulfonyl chloride with an appropriate base.

    Amide bond formation: The sulfonyl chloride is then reacted with 4-isopropylaniline to form the sulfonamide intermediate.

    Cyclization: The intermediate undergoes cyclization with a suitable reagent to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide
  • N-(4-isopropylphenyl)-4-chlorobenzenesulfonamide

Uniqueness

1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions in various scientific and industrial contexts, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-oxo-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14(2)16-6-8-17(9-7-16)22-21(25)19-12-13-20(24)23(19)28(26,27)18-10-4-15(3)5-11-18/h4-11,14,19H,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWGKYCXTXALGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide
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1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide

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